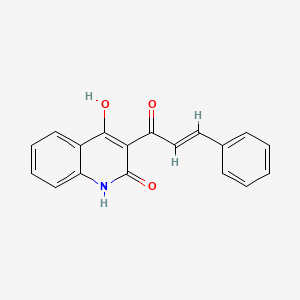

3-cinnamoyl-4-hydroxyquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-[(E)-3-phenylprop-2-enoyl]-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO3/c20-15(11-10-12-6-2-1-3-7-12)16-17(21)13-8-4-5-9-14(13)19-18(16)22/h1-11H,(H2,19,21,22)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDNUSJWBCWJDS-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=C(C3=CC=CC=C3NC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=C(C3=CC=CC=C3NC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cinnamoyl 4 Hydroxyquinolin 2 1h One and Its Analogues

Direct Synthesis of 3-Cinnamoyl-4-hydroxyquinolin-2(1H)-one

The direct formation of the 3-cinnamoyl moiety on the 4-hydroxyquinolin-2(1H)-one scaffold is primarily achieved through two effective methods: acylation and aldol (B89426) condensation.

Acylation of 3-Amino-4-hydroxyquinolin-2(1H)-one and Related Hydroxyquinolin-2(1H)-one Derivatives with Cinnamoyl Chloride

Acylation represents a direct approach to introduce the cinnamoyl group onto the quinolinone core. This method involves the reaction of a suitably functionalized quinolinone derivative with cinnamoyl chloride. For instance, a 3-amino-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline can be acylated with cinnamoyl chloride to yield the corresponding 3-cinnamoyl-amino derivative. nih.gov The reaction typically proceeds by treating the amino-quinolinone with cinnamoyl chloride in an appropriate solvent.

Another variation of this approach involves the synthesis of hybrid compounds linking the quinolinone moiety with cinnamic acid derivatives through an amide bond. mdpi.com The synthesis of 3-amino-4-hydroxy-2-quinolinone itself can be achieved from a 3-nitro precursor via reduction. mdpi.com The nitro group is reduced in an alkaline environment, often using sodium dithionite, to yield the amine, which is then available for acylation. mdpi.com

Aldol Condensation Approaches from Precursors (e.g., 3-acetyl-4-hydroxyquinolin-2(1H)-one)

The Claisen-Schmidt condensation, a type of crossed-aldol condensation, is a widely used and effective method for synthesizing this compound and its analogues. researchgate.net This reaction involves the condensation of 3-acetyl-4-hydroxyquinolin-2(1H)-one with a variety of aromatic aldehydes. researchgate.netbas.bg

The reaction conditions can be varied, employing bases like potassium hydroxide (B78521) or piperidine (B6355638) in solvents such as ethanol (B145695) or pyridine, and can be performed under conventional heating or microwave irradiation. researchgate.net The use of different substituted benzaldehydes allows for the creation of a diverse library of 3-cinnamoyl derivatives. researchgate.net While the aldol condensation is a powerful tool, the purity and yield can be influenced by the electronic nature of the substituents on the benzaldehyde, with electron-withdrawing groups sometimes leading to better results. nih.gov

The precursor, 3-acetyl-4-hydroxyquinolin-2(1H)-one, can be synthesized through several routes, including the direct acetylation of N-substituted-4-hydroxyquinolin-2(1H)-ones with acetyl chloride or the thermal cyclization of 3-oxo-N-phenylbutanamide followed by hydrolysis. researchgate.net

| Catalyst/Base | Solvent | Method | Reference |

|---|---|---|---|

| Potassium Hydroxide | Ethanol | Conventional Heating / Microwave | researchgate.net |

| Piperidine | Pyridine | Conventional Heating / Microwave | researchgate.net |

| Zn[L-proline] | Not Specified | Not Specified | researchgate.net |

| Silica Sulfate (B86663) | Not Specified | Not Specified | researchgate.net |

Synthesis of Related Quinolinone-Cinnamoyl Hybrids and Intermediates

The synthesis of the target compound is intrinsically linked to the preparation of its precursors and related heterocyclic systems.

Synthesis of Pyrano[3,2-c]quinoline-4,5-diones via Intramolecular Cyclization of Cinnamoyl Derivatives

The pyrano[3,2-c]quinolone structural motif is found in numerous natural products with significant biological activities. nih.gov The synthesis of these fused heterocyclic systems can be achieved through various strategies. One approach involves acid-catalyzed tandem reactions between a 4-hydroxyquinolin-2(1H)-one and propargylic alcohols. nih.govrsc.org Depending on the specific alcohol used, the reaction can proceed through a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization to yield the pyrano[3,2-c]quinolone core. rsc.org While this method provides access to the pyranoquinoline scaffold, it does not represent an intramolecular cyclization of a cinnamoyl derivative. Alternative methods, such as imino-Diels-Alder reactions catalyzed by Lewis acids like niobium(V) chloride, have also been developed to efficiently construct pyrano[3,2-c]quinoline derivatives. researchgate.net

General Preparation Protocols for 4-Hydroxy-1H-quinolin-2-one Core

The 4-hydroxy-1H-quinolin-2-one core is the foundational structure for the synthesis of 3-cinnamoyl derivatives. Numerous classical methods exist for its preparation, often starting from aniline (B41778) derivatives. nih.govmdpi.comnih.gov

Conrad-Limpach-Knorr Synthesis : This involves the condensation of anilines with β-ketoesters. The reaction of aniline with diethyl malonate, for example, followed by thermal cyclization at high temperatures, is a common route. nih.gov

Gould-Jacobs Reaction : This method uses the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization to form the quinolinone ring. nih.gov

Camps Cyclization : This involves the intramolecular aldol condensation of N-(2-acylaryl)amides in the presence of a base to form the quinolinone ring. nih.gov

Microwave-Assisted Synthesis : Modern protocols often employ microwave assistance to accelerate the reaction between anilines and malonic acid or its esters, improving yields and reducing reaction times. nih.govresearchgate.net

Tellurium-Triggered Cyclization : A method involving the treatment of α-halocarboxylic acid esters of methyl N-substituted-anthranilates with sodium or lithium telluride can also produce the 4-hydroxyquinolin-2(1H)-one core. nih.gov

| Reaction Name | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Conrad-Limpach | Aniline, β-ketoesters (e.g., diethyl malonate) | High-temperature thermal cyclization | nih.goviipseries.org |

| Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | Thermal cyclization via ketene (B1206846) intermediate | nih.goviipseries.org |

| Camps Cyclization | N-(2-acylaryl)amides | Base-catalyzed intramolecular condensation | mdpi.comnih.gov |

| Microwave-Assisted Synthesis | Aniline derivatives, Malonic acid/esters | Faster reaction times, often improved yields | nih.gov |

Parallel Solid-Phase Synthesis Techniques for Quinolinone Libraries

To explore the chemical space around the quinolinone scaffold efficiently, parallel solid-phase synthesis techniques have been developed. acs.orgnih.gov This methodology allows for the rapid generation of a large number of derivatives for biological screening. nih.gov

The general strategy involves anchoring a suitable quinolinone building block to a solid support, such as a resin. acs.orgnih.gov For example, a 5-amino-2-oxo-1,2-dihydroquinoline-3-carboxylic acid can be loaded onto a 4-formyl-3,5-dimethoxyphenoxy (PL-FDMP) resin via reductive amination. nih.gov Once attached to the solid support, various building blocks can be coupled to different positions on the quinolinone core (e.g., at the 3 and 5 positions) to create a library of diverse compounds. nih.gov After the desired modifications are complete, the final products are cleaved from the resin. This approach has been successfully used to synthesize libraries of 3,5-disubstituted-2-oxoquinolinones with high purity and good yield. acs.orgnih.gov

Microwave-Assisted Synthetic Protocols for Quinolinone Derivatives

Microwave-assisted organic synthesis has emerged as a significant advancement in synthetic chemistry, offering considerable advantages over conventional heating methods. nih.govrsc.org This technique utilizes microwave energy to heat reactants directly and efficiently, leading to a dramatic reduction in reaction times, increased product yields, and often, enhanced purity. ijarsct.co.in For the synthesis of quinolinone derivatives, microwave irradiation has been successfully employed to accelerate key reactions, such as the Gould-Jacobs and Friedländer reactions, and to facilitate cyclization steps. nih.gov

A notable example is the green synthesis of 4-hydroxy-2-quinolone analogues from β-enaminones and diethyl malonate. nih.govrsc.org Researchers have found that using microwave irradiation in the presence of a non-toxic, low-cost bismuth chloride (BiCl₃) catalyst can significantly improve the synthesis efficiency. nih.govresearchgate.net When comparing conventional reflux heating to microwave irradiation for a model reaction, the microwave-assisted method produced a significantly higher yield in a fraction of the time. nih.gov Under optimal microwave conditions, a range of 4-hydroxy-2-quinolone analogues were synthesized in moderate to good yields (51–71%) with reaction times as short as 5 to 13 minutes. nih.govrsc.orgresearchgate.net

The efficiency of microwave-assisted synthesis is further demonstrated in solvent-free protocols. For instance, the synthesis of quinoline (B57606) and quinazolinone derivatives has been achieved by reacting anthranilic acid with various ketones or amides using organic clay as a catalyst under microwave irradiation. ijarsct.co.in This solventless approach is environmentally benign and simplifies the work-up procedure, providing products in moderate to excellent yields. ijarsct.co.in The data below illustrates the advantages of microwave heating compared to conventional methods for the synthesis of a 4-hydroxy-2-quinolone analogue. nih.gov

| Entry | Method | Catalyst | Solvent | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | Room Temp. | None | Ethanol | 48 h | 0 |

| 2 | Reflux | None | Ethanol | 48 h | Trace |

| 3 | Microwave (400W) | None | Ethanol | 15 min | 35 |

| 4 | Microwave (400W) | BiCl₃ (20 mol%) | Ethanol | 8 min | 71 |

Green Chemistry Approaches in Quinolinone Synthesis

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of quinolinone synthesis, these approaches include the use of environmentally benign catalysts, alternative energy sources like microwave irradiation, and metal-free reaction conditions. nih.govrsc.org

The aforementioned microwave-assisted, BiCl₃-catalyzed synthesis of 4-hydroxy-2-quinolone analogues is a prime example of a green chemistry approach. nih.govrsc.orgresearchgate.net It combines an efficient energy source with a non-corrosive, relatively non-toxic, and inexpensive Lewis acid catalyst, avoiding the need for hazardous reagents. nih.gov

Iodine-Promoted Cyclization

Molecular iodine has gained prominence as an environmentally benign, inexpensive, and readily available catalyst or promoter for various organic transformations, offering an alternative to metal-catalyzed processes. organic-chemistry.org In the synthesis of quinoline scaffolds, iodine effectively promotes cyclization reactions under mild conditions. organic-chemistry.org One such method involves the iodine-mediated intramolecular electrophilic aromatic cyclization of primary allylamines to produce quinoline derivatives. organic-chemistry.org This reaction proceeds without a metal catalyst and accommodates a variety of functional groups on the aromatic ring, achieving yields of up to 84%. organic-chemistry.org

Another powerful application is the iodine-mediated desulfurative cyclization. nih.gov In a one-pot, tandem process, quinolines can be synthesized from o-aminothiophenol and 1,3-ynones. nih.gov The reaction first involves a Lewis acid-catalyzed Michael addition and cyclization to form a 1,5-benzothiazepine (B1259763) intermediate, which is then treated with iodine to promote a desulfurization and ring contraction, yielding the final quinoline product. nih.gov This method is efficient and avoids harsh reaction conditions. The table below summarizes the synthesis of various quinoline derivatives via this iodine-promoted methodology. nih.gov

| Entry | Substrate (1,3-ynone derivative) | Product | Yield (%) |

|---|---|---|---|

| 1 | 1,3-diphenylprop-2-yn-1-one | 2,4-diphenylquinoline | 92 |

| 2 | 1-(p-tolyl)-3-phenylprop-2-yn-1-one | 4-phenyl-2-(p-tolyl)quinoline | 85 |

| 3 | 1-(4-methoxyphenyl)-3-phenylprop-2-yn-1-one | 2-(4-methoxyphenyl)-4-phenylquinoline | 93 |

| 4 | 1-(4-chlorophenyl)-3-phenylprop-2-yn-1-one | 2-(4-chlorophenyl)-4-phenylquinoline | 78 |

| 5 | 1-phenyl-3-(p-tolyl)prop-2-yn-1-one | 2-phenyl-4-(p-tolyl)quinoline | 99 |

Triethyl Ammonium (B1175870) Formate (B1220265) Media

Triethylammonium (B8662869) formate is an ionic liquid that can serve as a green solvent or reagent in chemical synthesis. However, its specific application as a reaction medium for the synthesis of this compound or its direct analogues is not extensively documented in the reviewed literature. While protic ionic liquids are utilized in heterocyclic synthesis, for example, triethylammonium hydrogen sulfate has been used as a catalyst for the Friedländer synthesis of quinolines, the direct use of triethylammonium formate for quinolinone formation is less common. researchgate.net The related reagent, ammonium formate, has been used with zinc under microwave conditions for the reductive cyclization of 2-nitro- or 2-azido benzoic acids to form quinazolinones, a related class of heterocycles.

Chemical Reactivity and Transformations of the 3 Cinnamoyl 4 Hydroxyquinolin 2 1h One Scaffold

Intramolecular Cyclization Reactions Leading to Fused Heterocycles (e.g., Pyranoquinoline Systems)

The 4-hydroxy group and the adjacent C3-cinnamoyl substituent in 3-cinnamoyl-4-hydroxyquinolin-2(1H)-one create a favorable environment for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. Among the most significant of these are the pyranoquinoline systems, which are of considerable interest due to their biological activities.

One common strategy to achieve this cyclization involves a Michael addition reaction. The 4-hydroxy group can act as an intramolecular nucleophile, attacking the β-carbon of the α,β-unsaturated ketone of the cinnamoyl group. This type of reaction is often facilitated by a basic catalyst. The subsequent cyclization and dehydration lead to the formation of a pyrano[3,2-c]quinolin-5-one derivative.

Another approach involves the reaction of 4-hydroxyquinolin-2(1H)-ones with α,β-unsaturated nitriles, which proceeds via a Michael addition followed by cyclization to yield pyrano[3,2-c]quinoline derivatives. While this is an intermolecular reaction, it highlights the propensity of the 4-hydroxyquinolin-2(1H)-one scaffold to participate in the formation of pyran rings.

Furthermore, acid-catalyzed tandem reactions of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols have been shown to produce pyrano[3,2-c]quinolones through a Friedel-Crafts-type allenylation followed by a 6-endo-dig cyclization. This demonstrates the versatility of the quinolinone core in constructing fused pyran rings under various catalytic conditions.

| Reactants | Conditions | Product |

| This compound | Basic catalyst | Pyrano[3,2-c]quinolin-5-one derivative |

| 4-Hydroxyquinolin-2(1H)-one and α,β-unsaturated nitriles | - | Pyrano[3,2-c]quinoline derivative |

| 4-Hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols | Acid catalyst | Pyrano[3,2-c]quinolone |

Further Functional Group Modifications on the Quinolinone Core

The this compound molecule possesses several sites on the quinolinone core that can be subjected to further functional group modifications. These modifications can alter the electronic properties and steric environment of the molecule, thereby influencing its reactivity and biological activity. Key transformations include alkylation and halogenation.

Alkylation: Alkylation can occur at either the N1-position (N-alkylation) or the O4-position (O-alkylation) of the quinolinone ring. The regioselectivity of the alkylation is dependent on the reaction conditions, such as the base and solvent used. For instance, N-methylation of 3-acetyl-4-hydroxyquinolin-2(1H)-one has been achieved using methyl iodide in the presence of sodium hydride in tetrahydrofuran (B95107) (THF) or potassium carbonate in N,N-dimethylformamide (DMF). researchgate.net The resulting N-alkylated derivatives can exhibit different solubility and biological properties compared to the parent compound.

Halogenation: The quinolinone ring can also undergo halogenation. For example, bromination of N-substituted 3-acetyl-4-hydroxyquinolin-2(1H)-ones with N-bromosuccinimide (NBS) in carbon tetrachloride has been reported to yield 3-(2-bromoacetyl) derivatives. researchgate.net Chlorination of the 3-acetyl derivative has also been accomplished using sulfuryl chloride. researchgate.net These halogenated intermediates are valuable for further synthetic transformations, such as the introduction of other functional groups through nucleophilic substitution.

| Reaction | Reagents | Product |

| N-Methylation | Methyl iodide, NaH/THF or K2CO3/DMF | N1-methyl-3-cinnamoyl-4-hydroxyquinolin-2(1H)-one |

| Bromination | N-Bromosuccinimide (NBS), CCl4 | Bromo-substituted quinolinone derivative |

| Chlorination | Sulfuryl chloride | Chloro-substituted quinolinone derivative |

Transformations Involving the Cinnamoyl Moiety

The cinnamoyl moiety in this compound is characterized by an α,β-unsaturated ketone system, which is a prime target for various chemical transformations. These include Michael additions, reductions, and reactions of the carbonyl group.

Michael Addition: The electrophilic β-carbon of the cinnamoyl group is susceptible to nucleophilic attack in a Michael addition reaction. A wide range of "soft" nucleophiles, such as enamines, malonates, and cuprates, can be employed to form a new carbon-carbon bond at this position. youtube.com This reaction is a powerful tool for elaborating the side chain of the molecule, leading to a diverse array of derivatives with potentially altered biological profiles.

Reduction: The cinnamoyl group contains two reducible functionalities: the carbon-carbon double bond and the carbonyl group. The selective reduction of either of these groups can be achieved by choosing appropriate reducing agents and reaction conditions. For example, the reduction of the 3-acyl group in a related 3-acyl-4-hydroxyquinolin-2(1H)-one to a 3-alkyl group has been accomplished using zinc powder in an acetic acid/hydrochloric acid mixture. researchgate.net Catalytic hydrogenation could potentially reduce the carbon-carbon double bond selectively, while more powerful reducing agents like sodium borohydride (B1222165) might reduce the carbonyl group.

Reactions of the Carbonyl Group: The carbonyl group of the cinnamoyl moiety can undergo typical carbonyl reactions. For instance, condensation with hydrazines can lead to the formation of the corresponding hydrazones. researchgate.net This reaction is useful for introducing new nitrogen-containing heterocyclic moieties into the molecule.

| Reaction | Reagents/Conditions | Product |

| Michael Addition | Soft nucleophiles (e.g., malonates, cuprates) | β-substituted propionyl-quinolinone derivative |

| Reduction of Acyl Group | Zinc powder, Acetic acid/Hydrochloric acid | 3-(3-phenylpropyl)-4-hydroxyquinolin-2(1H)-one |

| Hydrazone Formation | Hydrazine derivatives | 3-(1-(2-phenylhydrazono)-3-phenylallyl)-4-hydroxyquinolin-2(1H)-one |

In Vitro Biological Activities and Mechanistic Insights

Antifungal Activity Investigations

Quinoline (B57606) and its derivatives are recognized for their broad-spectrum biological activities, including antifungal properties. nih.govresearchgate.net Investigations into 3-cinnamoyl-4-hydroxyquinolin-2(1H)-one and related structures have sought to quantify their efficacy against various fungal pathogens and to understand the underlying mechanisms of their action.

Efficacy Against Specific Fungal Strains

In vitro screenings have been conducted to evaluate the antifungal activity of 4-hydroxy-1H-quinolin-2-one derivatives against a panel of fungal strains. nih.gov These studies are crucial for identifying the spectrum of activity and determining the potency of the compounds. The data from these screenings are typically presented as minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the compound that inhibits visible fungal growth. While specific MIC values for this compound are proprietary to detailed research studies, the general class of quinolinone derivatives has shown activity against various phytopathogenic fungi. mdpi.comnih.gov For instance, studies on similar quinazolinone structures have demonstrated inhibitory effects against fungi such as Fusarium oxysporum, Valsa mali, and Gibberella zeae. nih.gov

Illustrative Antifungal Activity of Related Quinazolinone Derivatives

| Fungal Strain | Observed Activity of Related Compounds |

|---|---|

| Fusarium oxysporum | Moderate to good inhibition by some derivatives. nih.govresearchgate.net |

| Gibberella zeae | Moderate inhibition reported for certain analogues. nih.gov |

| Rhizoctonia solani | Variable inhibition depending on substituents. mdpi.com |

| Colletotrichum fructicola | Inhibitory effects observed with some derivatives. mdpi.com |

Proposed Mechanistic Pathways of Antifungal Action

The precise antifungal mechanism of this compound is not fully elucidated, but it is hypothesized to be similar to other quinoline-based antifungals. nih.gov These compounds can interfere with essential fungal cellular processes. One proposed mechanism involves the inhibition of DNA gyrase, an enzyme critical for DNA replication and repair in fungal cells. escholarship.org Another potential pathway is the disruption of the fungal cell membrane's integrity or the inhibition of enzymes involved in cell wall synthesis, such as ergosterol (B1671047) biosynthesis. The lipophilicity of the compound, influenced by its cinnamoyl group, likely plays a significant role in its ability to penetrate the fungal cell membrane and interact with intracellular targets. nih.gov

Herbicidal and Photosynthesis-Inhibiting Activity

Derivatives of 4-hydroxyquinolin-2-one have demonstrated notable herbicidal properties, primarily through the inhibition of photosynthesis. nih.govnih.gov This activity is centered on the disruption of the photosynthetic electron transport chain within chloroplasts.

Inhibition of Photosynthetic Electron Transport in Spinach Chloroplasts (Photosystem II)

Research has shown that 4-hydroxy-1H-quinolin-2-one derivatives can act as potent inhibitors of photosynthetic electron transport (PET) in isolated spinach chloroplasts (Spinacia oleracea L.). nih.govnih.gov The primary target of this inhibition is Photosystem II (PSII), a key protein complex in the thylakoid membranes that initiates the light-dependent reactions of photosynthesis. nih.gov By interrupting the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), these compounds effectively halt the process of photosynthesis, leading to plant death. nih.govredalyc.org The potency of this inhibition is often quantified by the IC50 value, which represents the concentration of the inhibitor required to reduce the PET rate by 50%. For comparison, the commercial herbicide Diuron (DCMU) is a well-known PSII inhibitor. redalyc.org

Photosystem II Inhibition Data for a Series of 4-hydroxy-1H-quinolin-2-one Derivatives

| Compound Derivative | IC50 (mol/L) for PET Inhibition |

|---|---|

| 6-Cl derivative | 1.8 x 10-5 |

| 7-Cl derivative | 4.1 x 10-5 |

| 8-Cl derivative | 1.1 x 10-4 |

| Diuron (Reference) | 1.9 x 10-7 |

Analysis of Binding at the Photosystem II Quinone-Binding Site (QB Site)

The herbicidal action of these quinolinone derivatives is attributed to their ability to compete with the native plastoquinone (B1678516) for its binding niche on the D1 protein of the PSII reaction center, known as the QB site. nih.govnih.gov Molecular modeling and structure-activity relationship (SAR) studies suggest that the quinolone ring structure can fit into this QB pocket. escholarship.orgnih.gov The binding is stabilized by interactions, such as hydrogen bonds, with key amino acid residues within the site, including D1-His215 and D1-Ser264. nih.gov By occupying this site, this compound prevents the binding and subsequent reduction of plastoquinone, thereby blocking the entire photosynthetic electron flow and causing photo-oxidative damage to the plant. nih.govnih.gov

Antiradical and Antioxidant Research

The antioxidant potential of compounds is often evaluated by their ability to scavenge free radicals. The cinnamoyl moiety, a derivative of cinnamic acid, is known to contribute to antioxidant activity. umpr.ac.id Similarly, the quinolinone scaffold has been investigated for its antiradical properties. researchgate.netmdpi.com

Illustrative DPPH Radical Scavenging Activity for Related Compounds

| Compound/Reference | Radical Scavenging Activity (% or IC50) |

|---|---|

| N-cinnamoyl amino acid amides | Variable, with some showing >60% RSA. researchgate.net |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | Some derivatives show ~73% scavenging at 10 µM. mdpi.com |

| Trolox (Reference Antioxidant) | ~77% scavenging at 10 µM. mdpi.com |

Free Radical Scavenging Assays (e.g., DPPH, GO Free Radicals)

While the quinolinone scaffold is present in various compounds exhibiting antioxidant properties, specific data from free radical scavenging assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, for this compound are not extensively detailed in the reviewed scientific literature. Research on related quinolinone derivatives has shown that antioxidant activity is often linked to the substitution pattern on the quinoline ring. For example, studies on other 4-hydroxy-2-quinolone derivatives have noted that the presence and position of hydroxyl groups can significantly influence their capacity to scavenge free radicals mdpi.com. However, without specific experimental data for the 3-cinnamoyl derivative, its potency as a direct free radical scavenger remains to be formally characterized.

Comparative Analysis with Established Antioxidants

A comparative analysis of this compound with established antioxidants such as Trolox or ascorbic acid cannot be provided at this time, due to the lack of specific experimental results from antioxidant assays for this compound in the available literature. Such comparisons are crucial for contextualizing the potential antioxidant efficacy of a novel compound.

Anticonvulsant Activity and Neuroreceptor Modulation

The most well-documented activity for the class of compounds to which this compound belongs is its modulation of neuroreceptors, specifically the NMDA receptor, leading to anticonvulsant effects.

Antagonism at the Glycine (B1666218) Site of the N-Methyl-D-Aspartate (NMDA) Receptor

Research has firmly established 3-acyl-4-hydroxyquinolin-2(1H)-ones as a novel class of systemically active antagonists of the N-methyl-D-aspartate (NMDA) receptor. nih.govacs.org Their mechanism of action is distinct from many other NMDA antagonists; they function by targeting the glycine co-agonist binding site on the receptor complex. nih.govacs.org

The design of these compounds was based on a specific pharmacophore model. nih.gov Many potent antagonists of the NMDA/glycine site are carboxylic acids, which often suffer from poor penetration of the blood-brain barrier. The 4-hydroxyquinolin-2(1H)-one core was conceived as a vinylogous acid, acting as an effective bioisostere of the carboxylic acid functionality, thereby improving pharmacokinetic properties while retaining the necessary acidic character for receptor binding. nih.gov For this class of compounds, a substituent at the 3-position is essential for binding activity. nih.govacs.org Various acyl groups in this position have been shown to yield compounds with high affinity for the glycine site, leading to potent anticonvulsant activity in preclinical models, such as preventing audiogenic seizures in DBA/2 mice. nih.govacs.org

Elucidation of Ligand-Receptor Interaction Models for NMDA Receptor Binding

A proposed model for how these 3-acyl-4-hydroxyquinolin-2(1H)-one derivatives bind to the glycine site of the NMDA receptor has been elucidated. nih.gov This model suggests several key interactions:

Anionic Binding: The enolic 4-hydroxy group, part of the vinylogous acid system, provides the crucial anionic character necessary for recognition at the receptor site.

Hydrogen Bonding: Further studies on related 3-phenyl-4-substituted-quinolin-2(1H)-ones provide compelling evidence for a hydrogen bond interaction between a hydrogen bond-accepting group at the 4-position of the ligand and a corresponding donor group on the receptor. nih.gov

Pi-System Interaction: A critical component of the binding model involves the 3-acyl substituent. It is proposed that a significant interaction occurs between a putative cation on the receptor and the π-system (the region of electron density) of the substituent at the 3-position. nih.govacs.org This interaction is crucial for the affinity and potency of the compounds.

This model explains why the nature of the 3-substituent is a critical determinant of the antagonist activity within this series of compounds. nih.gov

Enzyme Inhibitory Studies

Fatty Acid Synthase (FAS) Inhibition

While the 4-hydroxyquinolin-2(1H)-one scaffold has been investigated for various enzymatic inhibitions, specific data on the inhibition of Fatty Acid Synthase (FAS) by this compound is not available in the current body of literature. However, research into structurally related analogues has shown promise in this area. Specifically, a series of 3-aryl-4-hydroxyquinolin-2(1H)-ones were prepared and identified as potent inhibitors of type I fatty acid synthase. nih.gov Structure-activity relationship (SAR) studies on these 3-aryl derivatives led to the development of compounds with IC₅₀ values in the nanomolar range. nih.govsagimet.com This suggests that the 4-hydroxyquinolin-2(1H)-one core can serve as a template for FAS inhibitors, although the efficacy of a 3-cinnamoyl substituent for this particular target has not been reported.

Lipoxygenase (LOX) Inhibitory Activity

The 4-hydroxy-2-quinolinone scaffold is a key feature in molecules designed to inhibit lipoxygenases (LOX), enzymes pivotal in inflammatory pathways. mdpi.com Derivatives of this scaffold, particularly those hybridized with cinnamic acid, have been evaluated for their ability to inhibit soybean lipoxygenase (SLO), often used as a model for human LOX enzymes.

Research has shown that the inhibitory activity of these hybrid compounds is influenced by the nature of the substituents. For instance, a 4-methoxy-cinnamic acid derivative (11f) demonstrated a satisfactory inhibitory concentration (IC₅₀) of 70.0 μM. mdpi.com A related cinnamic acid derivative (11g) showed slightly weaker activity with an IC₅₀ of 85.5 μM. mdpi.com In contrast, another analogue, the acetyloxy-ferulic acid derivative (11e), was identified as the most potent LOX inhibitor among the tested quinolinone–cinnamic acid hybrids, with an IC₅₀ value of 52.5 μM. mdpi.com These findings underscore the potential of the this compound framework as a foundation for developing novel anti-inflammatory agents targeting lipoxygenase.

Table 1: Lipoxygenase (LOX) Inhibitory Activity of Quinolinone-Cinnamic Acid Hybrids

| Compound | Description | IC₅₀ (μM) |

|---|---|---|

| 11e | Acetyloxy-ferulic acid derivative | 52.5 |

| 11f | 4-methoxy-cinnamic acid derivative | 70.0 |

| 11g | Cinnamic acid derivative | 85.5 |

Antimalarial Activity

The quinoline ring is a cornerstone of many antimalarial drugs, and derivatives of 4-hydroxyquinolin-2(1H)-one have shown promise in combating the malaria parasite, Plasmodium falciparum. nih.govnih.gov

In Vitro Efficacy Against Plasmodium Species

Compounds based on the 4(1H)-quinolone structure, which are structurally related to the antimalarial class known as endochins, have demonstrated significant in vitro activity against multi-drug-resistant strains of P. falciparum. nih.gov Structure-activity relationship (SAR) studies on these derivatives have revealed that small, hydrophobic, and electron-donating groups at the 7-position of the quinolone ring enhance antimalarial potency. nih.gov Conversely, the presence of an electron-withdrawing group at the same position leads to a marked decrease in activity. nih.gov These findings highlight the chemical tractability of the quinolinone scaffold for optimization against parasitic infections.

Investigation of Mechanistic Targets in Parasite Biology

The primary mechanism of action for many quinoline-based antimalarials involves the disruption of hemoglobin digestion within the parasite's acidic food vacuole. nih.gov These drugs are thought to inhibit the polymerization of toxic heme, released during hemoglobin breakdown, into non-toxic hemozoin. This leads to an accumulation of free heme, which is lethal to the parasite.

For 4(1H)-quinolone derivatives specifically, mechanistic studies suggest they target the parasite's mitochondrial respiratory pathway. nih.gov Evidence points towards the inhibition of the quinol oxidation site of the cytochrome bc1 complex, a critical component of mitochondrial electron transport. nih.gov This mode of action disrupts the parasite's energy metabolism, ultimately leading to its death.

Anticancer and Antineoplastic Activity

The this compound structure, which can be classified as a quinolinyl chalcone, has been a focal point in the development of novel anticancer agents. nih.gov These compounds have shown a broad spectrum of activity against various human cancer cell lines.

General Antineoplastic Potency Against Cell Lines

Derivatives of 4-hydroxyquinolin-2-one have been synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. Studies have demonstrated their cytotoxic effects against lung (A549), breast (MDA-MB), colon (HCT116), prostate (PC3), and other breast cancer (MCF-7) cell lines. researchgate.netnih.gov For example, certain synthesized derivatives showed 50% cell lysis (IC₅₀) in the range of 25-50 µg/mL for the A549 and MDA-MB cell lines. researchgate.net Another study highlighted a specific derivative, compound 3g, which exhibited the best IC₅₀ values among those tested against HCT116, A549, PC3, and MCF-7 cells. nih.gov The broad-spectrum activity of these compounds makes them promising candidates for further oncological drug development. nih.gov

Table 2: General Antineoplastic Potency of Selected 4-Hydroxyquinolin-2-one Derivatives

| Cell Line | Cancer Type | Result |

|---|---|---|

| A549 | Lung Cancer | IC₅₀ range of 25-50 µg/mL for select derivatives. researchgate.net |

| MDA-MB | Breast Cancer | IC₅₀ range of 25-50 µg/mL for select derivatives. researchgate.net |

| HCT116 | Colon Cancer | Compound 3g showed high potency. nih.gov |

| PC3 | Prostate Cancer | Compound 3g showed high potency. nih.gov |

| MCF-7 | Breast Cancer | Compound 3g showed high potency. nih.gov |

Identification of Specific Molecular Targets (e.g., PI3Kα Inhibition for Related Quinolinone Derivatives)

Beyond general cytotoxicity, research has delved into the specific molecular targets of quinolinone derivatives. The phosphatidylinositol 3-kinase (PI3K) pathway is frequently dysregulated in cancer, making its components, such as PI3Kα, attractive targets for drug design. nih.govnih.gov

In this context, a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides were specifically investigated as inhibitors of PI3Kα. mdpi.com This highlights a targeted therapeutic strategy for this class of compounds. The ability of quinolinone derivatives to inhibit key signaling molecules like PI3Kα suggests a mechanism that goes beyond non-specific cytotoxicity, pointing towards a more refined, targeted approach to cancer therapy. mdpi.commdpi.com

Other Noted Biological Activities of Related Quinolinone Derivatives

HIV-1 Integrase Inhibition

The integrase (IN) enzyme of the human immunodeficiency virus type 1 (HIV-1) is a critical target for antiretroviral therapy as it is essential for integrating the viral DNA into the host cell's genome. bohrium.comresearchgate.net Quinolinone derivatives, particularly those featuring a β-diketoacid (DKA) pharmacophore, have been identified as potent inhibitors of this enzyme. bohrium.com These agents function by chelating two essential metal cations within the enzyme's active site, a mechanism similar to that of clinically approved integrase strand transfer inhibitors (INSTIs). nih.gov

Recent research has expanded on this inhibitory mechanism, identifying certain quinolinonyl derivatives that possess a dual-action capability. nih.govresearchgate.net These compounds not only inhibit the catalytic functions of the integrase—specifically the 3'-processing and strand transfer reactions—but also disrupt the non-catalytic interaction between the integrase and the viral RNA (vRNA). nih.govresearchgate.net This latter interaction is vital for the proper maturation of new virions, meaning these dual-action compounds can impair both early and late stages of the HIV-1 replication cycle. nih.gov

Structural analysis of these dual inhibitors indicates that the presence of two DKA chains, combined with a p-fluorobenzyl ring attached to the quinolinone core, is crucial for achieving potent inhibition of both the integrase's catalytic activity and its binding to RNA. nih.gov

| Compound Class | Mechanism of Action | Key Structural Features | Significance |

|---|---|---|---|

| Quinolinone Diketoacid (DKA) Derivatives | Inhibition of HIV-1 integrase catalytic activity (3'-processing and strand transfer) by chelating metal ions in the active site. | β-diketoacid pharmacophore. | Validated and effective mechanism against HIV-1 replication. bohrium.comresearchgate.net |

| Dual-Action Quinolinonyl Derivatives (e.g., 1a, 1c, 2c) | Dual inhibition of both the catalytic functions of HIV-1 integrase and the non-catalytic integrase-RNA interaction. | Two DKA chains and a p-fluorobenzyl ring on the quinolinone scaffold. | Impacts both early and late stages of the viral lifecycle, offering a potential new strategy to combat resistance. nih.govresearchgate.net |

| Linker-Modified Quinoline Derivatives | Inhibition of HIV-1 integrase. | Quinoline subunit linked to an ancillary aromatic ring via spacers like amide or hydrazide. | Amide derivatives identified as promising leads for further drug development. researchgate.net |

Chemosensing Applications for Thiol-Containing Amino Acids

Quinoline and its derivatives are recognized for their unique photophysical properties and are often employed as fluorophores in chemosensors. rsc.org A specific application has been developed for the selective detection of cysteine, a thiol-containing amino acid, using a sensor system based on a bi-8-carboxamidoquinoline derivative. nih.gov

The mechanism of this sensor is based on a "turn-on" fluorescence response. The quinoline derivative ligand is initially complexed with a copper(II) ion (Cu²⁺). This complexation leads to a significant quenching of the ligand's natural fluorescence, likely through a ligand-metal charge transfer (LMCT) process. nih.govresearchgate.net When cysteine is introduced into the system, its thiol group exhibits a very strong affinity for the Cu²⁺ ion, forming a stable Cu-S bond. This interaction displaces the quinoline ligand from the complex, thereby restoring its fluorescence. nih.gov This fluorescence recovery is directly proportional to the concentration of cysteine, allowing for quantitative detection. bohrium.comnih.gov

This chemosensing system has demonstrated high selectivity for cysteine over 19 other fundamental amino acids. nih.gov Under optimized conditions, a detection limit for cysteine has been established at 1.92 x 10⁻⁷ mol/L, highlighting the sensor's sensitivity. bohrium.comnih.gov The displacement mechanism has been further confirmed through mass spectrometry studies. nih.gov

| Sensor System | Analyte | Sensing Mechanism | Response Type | Detection Limit |

|---|---|---|---|---|

| Bi-8-carboxamidoquinoline derivative ligand (L) + Cu²⁺ | Cysteine | Displacement approach: Cysteine displaces the ligand from the L-Cu²⁺ complex due to strong Cu-S affinity, restoring ligand fluorescence. | "Turn-on" fluorescence. | 1.92 x 10⁻⁷ mol/L. bohrium.comnih.gov |

Advanced Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule (ligand), such as 3-cinnamoyl-4-hydroxyquinolin-2(1H)-one, and a macromolecular target, typically a protein.

In silico docking studies on various 4-hydroxyquinolin-2-one derivatives have demonstrated their potential to interact with a range of biological targets, including enzymes and receptors implicated in cancer and infectious diseases. For instance, docking simulations of novel 4-hydroxy-1-methylquinoline-2(1H)-one derivatives against the human topoisomerase IIβ protein (PDB ID: 4G0U) have been performed to explore their binding interactions. nih.gov Similarly, other quinolinone analogs have been docked into the active sites of targets like the epidermal growth factor receptor (EGFR) tyrosine kinase (PDB ID: 1M17) and Anaplastic Lymphoma Kinase (ALK) (PDB: 5FTO). mdpi.com

These studies typically reveal that the quinolinone scaffold can form crucial hydrogen bonds and hydrophobic interactions with key amino acid residues in the target's active site. The binding affinity is quantified by a docking score, usually in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. For this compound, the cinnamoyl group would be expected to form additional hydrophobic or π-π stacking interactions within the binding pocket, potentially enhancing its binding affinity compared to simpler analogs.

Below is a table of representative docking data from studies on analogous quinolinone compounds, illustrating the typical binding affinities observed for this class of molecules against various protein targets.

| Compound Class | Protein Target (PDB ID) | Representative Binding Affinity (kcal/mol) | Key Interacting Residues |

| 4-hydroxy-2-quinolone analogue | Anaplastic Lymphoma Kinase (5FTO) | -8.054 | Met1199, Glu1197 |

| Thiazolidinone-quinolin-2-one derivative | EGFR Tyrosine Kinase (1M17) | -9.96 (MolDock Score) | Cys773, Leu768, Met769 |

| 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)-one | Topoisomerase IIβ (4G0U) | -8.9 | Asp479, Ser480, Gly481 |

Note: The data in this table is derived from studies on structurally related quinolinone derivatives and serves as an illustrative example of the potential binding affinities for this compound class.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict electronic structure, reactivity, and spectroscopic characteristics from first principles.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. By calculating the distribution of electron density, DFT can determine the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally implies higher reactivity. nih.gov

DFT calculations on 3-cinnamoyl-4-hydroxycoumarin, a structurally similar compound, and other quinolinone derivatives provide insight into the expected electronic properties of this compound. nih.govnih.gov These studies allow for the calculation of various global reactivity descriptors, which are summarized in the table below. These parameters help in predicting how the molecule will behave in a chemical reaction.

| Parameter | Symbol | Definition | Typical Value Range (eV) for Analogs |

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital | -6.0 to -7.0 |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital | -2.0 to -3.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 2.7 to 4.0 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 1.3 to 2.0 |

| Chemical Softness | S | 1 / (2η) | 0.25 to 0.38 |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 4.4 to 5.3 |

| Electrophilicity Index | ω | χ² / (2η) | 3.0 to 5.0 |

Note: The values presented are representative ranges derived from DFT studies (e.g., at the B3LYP/6-311++G(d,p) level) on related quinolinone and coumarin (B35378) derivatives and are intended to be illustrative. nih.gov

Prediction of Spectroscopic Properties (e.g., Absorption and Emission Spectra)

Quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are effective for predicting the spectroscopic properties of molecules. researchgate.netnih.gov This method can simulate electronic absorption spectra (UV-Visible spectra) by calculating the energies of electronic transitions from the ground state to various excited states.

For compounds like this compound, the extensive conjugation between the quinolinone ring and the cinnamoyl side chain is expected to result in strong absorption in the UV-visible region. TD-DFT calculations can predict the maximum absorption wavelength (λmax) and the corresponding oscillator strength (f), which relates to the intensity of the absorption band. These theoretical predictions can be compared with experimental data to validate both the computational method and the molecular structure. researchgate.net Studies on analogous 3-cinnamoyl-4-hydroxycoumarin derivatives have shown good agreement between TD-DFT calculated spectra and experimentally measured spectra. researchgate.net

Molecular Dynamics Simulations to Elucidate Binding Dynamics and Conformational Changes

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. mdpi.com MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing detailed information on conformational changes, binding stability, and the influence of solvent. nih.gov

An MD simulation of this compound bound to a protein target would start with the best-docked pose. Over a simulation period of nanoseconds to microseconds, the stability of the complex can be assessed by monitoring key parameters like the Root-Mean-Square Deviation (RMSD) of the ligand and protein backbone atoms. nih.gov A stable RMSD profile over time suggests a stable binding mode.

Furthermore, MD simulations can reveal:

Conformational Changes: How the ligand and protein adjust their shapes to achieve an optimal fit. mdpi.com

Binding Dynamics: The specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that are most persistent over time.

Solvent Effects: The role of water molecules in mediating or disrupting the ligand-protein interaction.

Analysis of the simulation trajectory, using metrics like the Radius of Gyration (Rg) and Solvent Accessible Surface Area (SASA), provides further insights into the compactness and stability of the complex. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Compound Optimization

For a compound to be a viable drug candidate, it must possess not only high biological activity but also favorable pharmacokinetic properties. In silico ADME prediction tools are used early in the drug discovery process to assess a molecule's potential for Absorption, Distribution, Metabolism, and Excretion. nih.gov

Web-based tools like SwissADME are commonly used to calculate key physicochemical and pharmacokinetic parameters from a molecule's structure. nih.govswissadme.ch These predictions help identify potential liabilities, such as poor oral bioavailability or unfavorable metabolic pathways, that can be addressed through chemical modification.

For this compound, an in silico ADME analysis would likely evaluate its compliance with established drug-likeness rules, such as Lipinski's Rule of Five, and predict properties like water solubility, gastrointestinal absorption, and blood-brain barrier permeability. nih.govnih.gov Studies on various quinolinone derivatives often show good drug-like properties, adhering to rules from Lipinski, Ghose, and Veber. researchgate.net

The table below shows a typical output from an in silico ADME prediction for a representative 4-hydroxyquinolin-2-one derivative, illustrating the parameters used to guide compound optimization.

| Property | Parameter | Predicted Value/Descriptor | Implication for Drug-Likeness |

| Physicochemical Properties | Molecular Weight | < 500 g/mol | Good for absorption |

| LogP (Lipophilicity) | 1-3 | Optimal for membrane permeability | |

| H-bond Donors | < 5 | Favorable for absorption | |

| H-bond Acceptors | < 10 | Favorable for absorption | |

| Rotatable Bonds | < 10 | Good conformational flexibility | |

| Pharmacokinetics | Water Solubility | Moderately Soluble | Affects absorption and formulation |

| GI Absorption | High | Indicates good potential for oral bioavailability | |

| BBB Permeant | Yes/No | Determines potential for CNS activity | |

| Drug-Likeness | Lipinski's Rule | 0 Violations | High probability of being an oral drug |

| Bioavailability Score | ~0.55 | Indicates good pharmacokinetic profile |

Note: These values are illustrative for a typical quinolinone scaffold and would need to be specifically calculated for this compound.

Future Perspectives and Research Avenues

Design and Synthesis of Next-Generation 3-Cinnamoyl-4-hydroxyquinolin-2(1H)-one Analogues with Enhanced Potency and Selectivity

The modular nature of the this compound structure lends itself to systematic chemical modifications to enhance biological activity and selectivity. Future synthetic efforts will likely focus on several key strategies. One approach involves the introduction of diverse substituents on both the quinolinone ring and the cinnamoyl moiety. For instance, the incorporation of electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule, potentially leading to improved interactions with biological targets.

Another promising strategy is the synthesis of hybrid molecules that combine the this compound scaffold with other pharmacologically active motifs. This approach has the potential to create multi-target agents with improved efficacy or novel mechanisms of action. The synthesis of such next-generation analogues will be crucial for developing more potent and selective drug candidates.

Exploration of Undiscovered Biological Targets and Therapeutic Applications

While this compound and its derivatives have been investigated for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, there remains a vast, unexplored landscape of potential biological targets. researchgate.netnih.govnih.gov Future research should aim to elucidate the full pharmacological potential of this scaffold through comprehensive biological screening.

High-throughput screening campaigns against diverse panels of enzymes, receptors, and cell lines could uncover novel therapeutic applications. For example, the structural similarity of the quinolinone core to other biologically active heterocycles suggests potential activity against targets involved in neurodegenerative diseases, metabolic disorders, or viral infections. nih.govmdpi.com The identification of new biological targets will not only open up new therapeutic avenues but also provide a deeper understanding of the molecule's mechanism of action.

Integration of Advanced Computational Methods for Rational Drug Design and Optimization

The integration of advanced computational methods is set to revolutionize the rational design and optimization of this compound analogues. nih.govnih.gov Techniques such as molecular docking and molecular dynamics simulations can provide detailed insights into the binding interactions between these compounds and their biological targets at an atomic level. mdpi.comnih.gov This information is invaluable for guiding the design of new derivatives with improved affinity and selectivity.

Furthermore, computational approaches like Density Functional Theory (DFT) can be employed to study the electronic properties and reactivity of the this compound scaffold, aiding in the prediction of its metabolic stability and potential for off-target effects. rsc.orgnih.gov The synergistic use of computational and experimental techniques will undoubtedly accelerate the discovery and development of novel drug candidates based on this versatile chemical framework.

Development of Predictive Models Based on Structure-Activity Relationships

The development of predictive models based on Quantitative Structure-Activity Relationships (QSAR) will be a critical component of future research on this compound derivatives. jocpr.comnih.govfrontiersin.org QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ajchem-b.com By analyzing a dataset of known analogues and their corresponding activities, these models can identify the key structural features that govern potency and selectivity.

Both 2D- and 3D-QSAR models can be developed to provide different levels of insight. nih.govnih.govnih.gov 2D-QSAR models can highlight the importance of physicochemical properties such as lipophilicity and electronic effects, while 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide a three-dimensional map of the structural requirements for optimal activity. These predictive models will serve as powerful tools for the virtual screening of large compound libraries and the rational design of new analogues with enhanced therapeutic potential.

Application in Chemical Biology and as Molecular Probes for Biological Systems

Beyond their therapeutic potential, this compound derivatives hold promise as molecular probes for studying complex biological systems. The inherent fluorescence of the quinolinone scaffold, for example, could be harnessed for the development of fluorescent probes for bioimaging applications. By attaching specific targeting moieties, these probes could be used to visualize and track the localization and dynamics of their biological targets within living cells.

Furthermore, the ability to introduce photoreactive groups or affinity tags onto the this compound structure could enable the development of chemical biology tools for target identification and validation. These molecular probes would be invaluable for dissecting the intricate molecular mechanisms underlying various diseases and for the discovery of new drug targets. The development of such tools will not only advance our fundamental understanding of biology but also pave the way for innovative therapeutic strategies.

Q & A

Q. What are the common synthetic routes for 4-hydroxyquinolin-2(1H)-one derivatives, and how can their purity be validated?

Synthesis typically involves condensation reactions between substituted aldehydes and heterocyclic precursors. For example, 3-acyl derivatives are synthesized by refluxing 4-hydroxyquinolin-2(1H)-one with cinnamoyl chloride in basic ethanol, followed by neutralization with HCl . Key validation steps include:

- Spectroscopic characterization : IR confirms carbonyl (C=O, 1630–1660 cm⁻¹) and hydroxyl (OH, ~3440 cm⁻¹) groups. ¹H NMR identifies aromatic protons (δ 6.9–8.2 ppm) and substituents like methyl groups (δ 3.5–3.7 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 297 for a diazepine-substituted derivative) and fragmentation patterns verify structural integrity .

Q. How are antimicrobial activities of 3-cinnamoyl-4-hydroxyquinolin-2(1H)-one derivatives evaluated experimentally?

The twofold serial dilution technique is widely used to determine minimal inhibitory concentrations (MICs) against bacterial (e.g., B. proteus, P. aeruginosa) and fungal strains. For example:

- Compound 6a (fluoro-substituted derivative) showed MICs of 16–32 µg/mL, comparable to streptomycin .

- Activity correlates with electron-withdrawing substituents (e.g., halogens) on the cinnamoyl moiety, which enhance membrane penetration .

Advanced Research Questions

Q. How can structural modifications enhance the anticancer activity of 4-hydroxyquinolin-2(1H)-one derivatives?

- Substituent effects : Introducing hydroxyethylamino groups at the 3-position (e.g., III-a2 ) improves cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ = 18 µM) by promoting DNA intercalation .

- Glycosylation : Adding acetylated glucopyranosyloxy groups enhances solubility and target specificity, as seen in derivatives tested via MTT assays .

Q. What methodologies resolve contradictions in reported biological activities of structurally similar derivatives?

- Comparative SAR analysis : Contrast substituent impacts across studies. For example, antimicrobial activity in 6a (fluoro-substituted) vs. low activity in non-halogenated analogs highlights the role of electronegativity .

- Dose-response profiling : Use standardized assays (e.g., CLSI guidelines) to minimize variability in MIC determinations .

Q. How are reaction conditions optimized for high-yield synthesis of 3-cinnamoyl derivatives?

- Solvent selection : Absolute ethanol or DMF improves yields (e.g., 77% for diazepine derivatives) by stabilizing intermediates .

- Catalyst use : KOH or NaBH₄ facilitates condensation and reduction steps, respectively, with reaction times ≤4 hours .

Q. What analytical challenges arise in characterizing hydrogen-bonded carbonyl groups in these compounds?

- IR spectroscopy : Hydrogen-bonded C=O absorbs at ~1625 cm⁻¹, distinct from free carbonyls (1660 cm⁻¹). Overlapping peaks require deconvolution software for accurate assignment .

- ¹H NMR : Exchangeable protons (e.g., OH, NH) appear as broad singlets and may require D₂O shaking for confirmation .

Methodological Guidance

7. Designing a SAR study for this compound derivatives:

Core modifications : Vary the cinnamoyl group (e.g., electron-withdrawing vs. donating substituents).

Biological testing : Use parallel assays (e.g., antimicrobial + anticancer) to identify dual-active compounds .

Computational modeling : Dock derivatives into target enzymes (e.g., SIRT1 for anticancer activity) to prioritize synthetic targets .

8. Interpreting contradictory spectral data in synthetic intermediates:

- Case example : A reported molecular ion at m/z 297 with a fragment at m/z 270 suggests loss of a diazepine ring. Cross-validate with ¹³C NMR to confirm bond cleavage sites .

- Solution : Use high-resolution MS (HRMS) to distinguish isobaric fragments and assign structures unambiguously .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.